

Fazamorexant: A Research Tool for Investigating Orexin Signaling Pathways

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Compound of Interest

Compound Name: *Fazamorexant*

Cat. No.: *B12402192*

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Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fazamorexant (also known as YZJ-1139) is a potent and selective dual orexin receptor antagonist (DORA) that blocks the activity of both orexin 1 (OX1R) and orexin 2 (OX2R) receptors.[1] The orexin system, comprised of orexin-A and orexin-B neuropeptides and their receptors, is a key regulator of wakefulness, arousal, and other physiological processes.[2] By antagonizing orexin receptors, **fazamorexant** effectively suppresses the wake-promoting signals of the orexin system, making it a valuable tool for studying the role of orexin signaling in sleep, as well as in other neurological and physiological functions.[1] This document provides detailed application notes and experimental protocols for utilizing **fazamorexant** as a research tool.

Data Presentation

In Vitro Activity of Fazamorexant

Parameter	OX1R	OX2R	Reference Compound (Suvorexant)
IC ₅₀ (nM)	32	41	147 (OX1R), 126 (OX2R)

Table 1: In vitro potency of **fazamorexant** and a reference compound on human orexin receptors.[3]

Pharmacokinetic Properties of Fazamorexant in Humans (Single Ascending Dose)

Dose	T _{max} (h)	t _{1/2} (h)	C _{max} (ng/mL)	AUC _{0-t} (ng·h/mL)
2 mg	0.63 - 1.25	1.91 - 3.68	155	Data not available
5 mg	0.63 - 1.25	1.91 - 3.68	Data not available	Data not available
10 mg	0.63 - 1.25	1.91 - 3.68	Data not available	Data not available
20 mg	0.63 - 1.25	1.91 - 3.68	Data not available	Data not available
40 mg	0.63 - 1.25	1.91 - 3.68	Data not available	Data not available
60 mg	0.63 - 1.25	1.91 - 3.68	Data not available	Data not available
80 mg	0.63 - 1.25	1.91 - 3.68	1970	Data not available

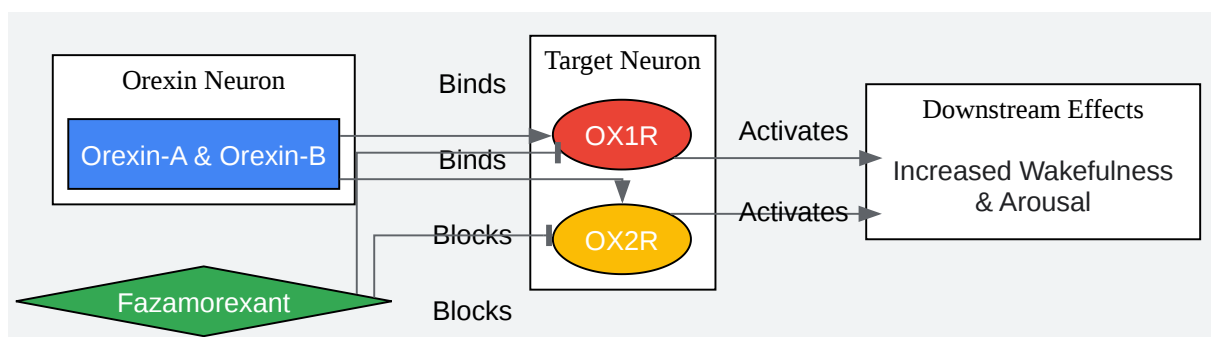
Table 2: Summary of pharmacokinetic parameters of **fazamorexant** in healthy human subjects after a single oral dose.[3] C_{max} and AUC values increased in a dose-dependent manner.

Pharmacokinetic Properties of Fazamorexant in Humans (Multiple Ascending Dose)

Dose (once daily for 7 days)	T _{max} (h) on Day 7	t _{1/2} (h) on Day 7	C _{max} (ng/mL) on Day 7	AUC _{0-t} (ng·h/mL) on Day 7
10 mg	0.63 - 1.00	2.41 - 3.07	688	Data not available
20 mg	0.63 - 1.00	2.41 - 3.07	1030	Data not available
40 mg	0.63 - 1.00	2.41 - 3.07	1550	Data not available
60 mg	0.63 - 1.00	2.41 - 3.07	2200	Data not available

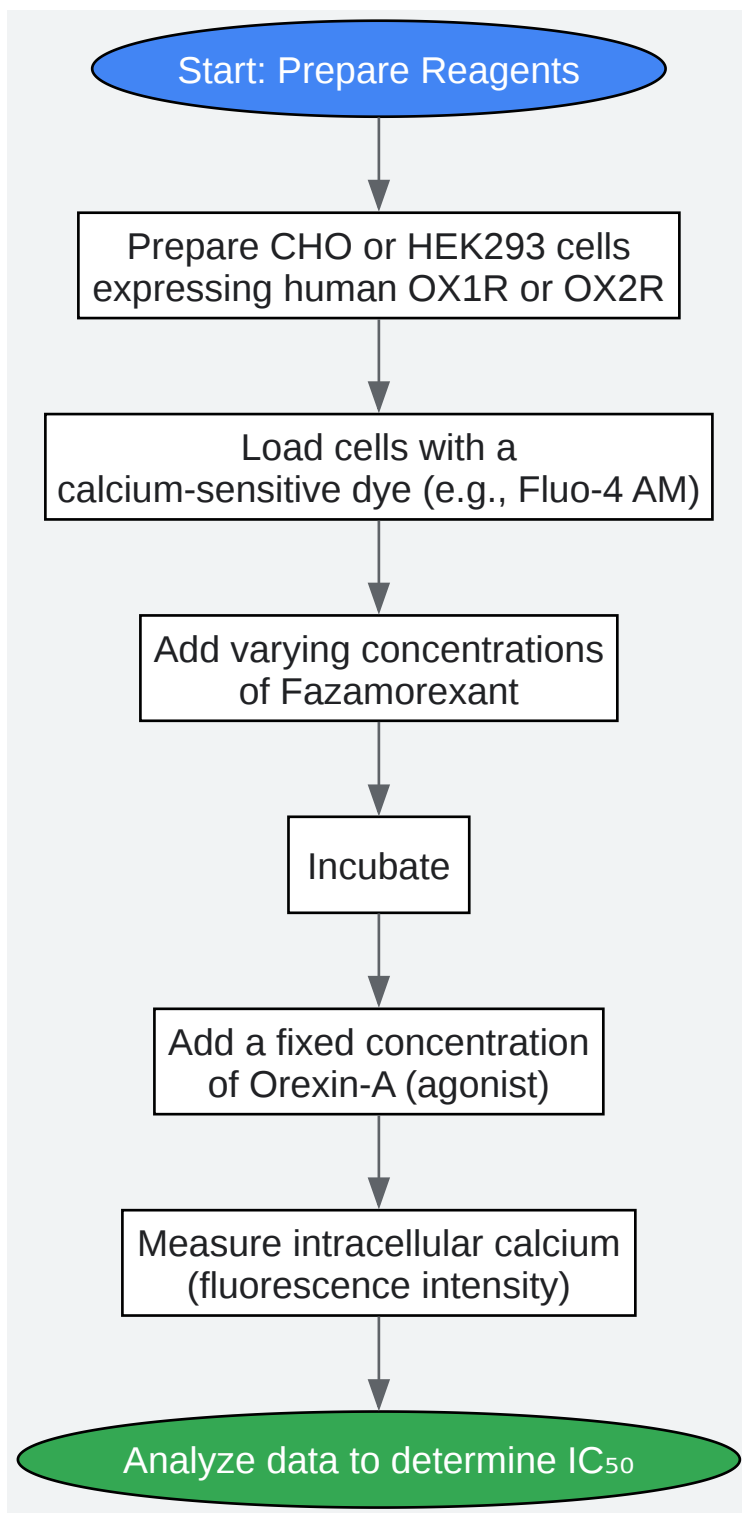
Table 3: Summary of pharmacokinetic parameters of **fazamorexant** in healthy human subjects after multiple oral doses. No apparent plasma accumulation was detected on Day 7.

Mandatory Visualizations



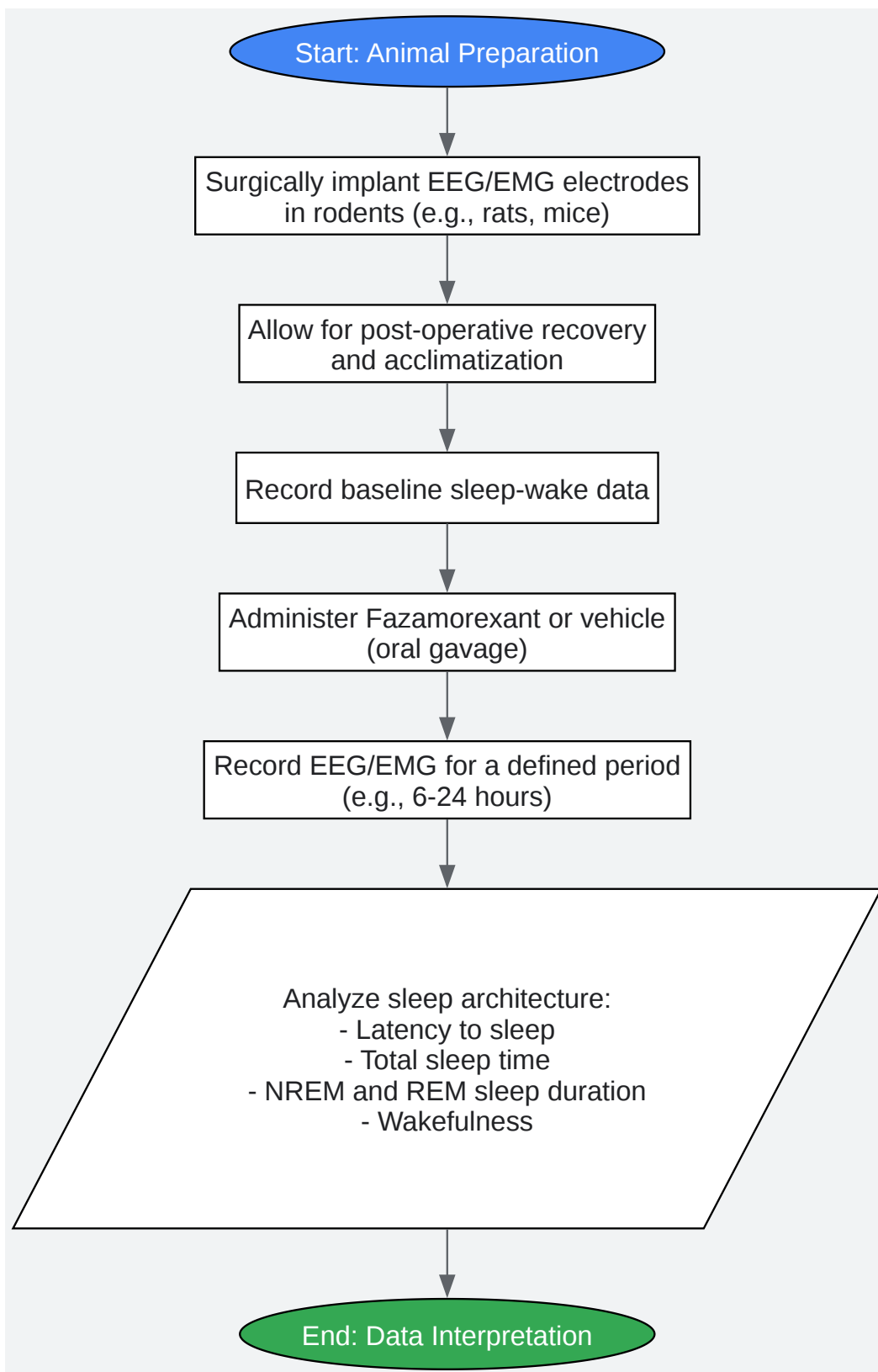
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Caption: Orexin signaling pathway and the mechanism of action of **Fazamorexant**.



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Caption: Workflow for in vitro characterization of **Fazamorexant** using a calcium mobilization assay.



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